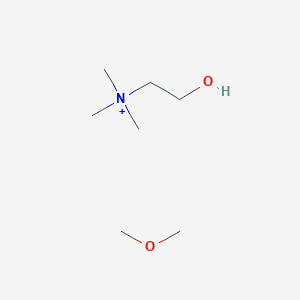
((Hydroxy((2-(6-pivalamido-9H-purin-9-YL)ethoxy)methyl)phosphoryl)oxy)methyl pivalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((Hydroxy((2-(6-Pivaloylamino-9H-purin-9-YL)ethoxy)methyl)phosphoryl)oxy)methyl pivalate ist eine komplexe organische Verbindung, die für ihre bedeutenden Anwendungen in der medizinischen Chemie bekannt ist. Diese Verbindung ist ein Derivat von Purin und wird oft mit antiviralen Eigenschaften in Verbindung gebracht. Sie ist strukturell durch das Vorhandensein einer Pivaloylaminogruppe, einer Purinbase und einer Phosphorylgruppe gekennzeichnet, was sie zu einem einzigartigen Molekül mit vielfältigen chemischen und biologischen Aktivitäten macht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von ((Hydroxy((2-(6-Pivaloylamino-9H-purin-9-YL)ethoxy)methyl)phosphoryl)oxy)methyl pivalate umfasst mehrere Schritte, beginnend mit der Purinbase. Die wichtigsten Schritte beinhalten:
Bildung des Purinderivats: Der erste Schritt beinhaltet die Modifikation der Purinbase, um die Pivaloylaminogruppe einzuführen. Dies wird typischerweise durch eine Amidkupplungsreaktion unter Verwendung von Pivaloylchlorid und einem geeigneten Amin erreicht.
Anlagerung der Ethoxymethylgruppe: Der nächste Schritt beinhaltet die Einführung der Ethoxymethylgruppe durch eine Etherifizierungsreaktion. Dieser Schritt erfordert die Verwendung von Ethyliodid und einer starken Base wie Natriumhydrid.
Phosphorylierung: Der letzte Schritt ist die Phosphorylierung der Zwischenverbindung, um die Phosphorylgruppe einzuführen. Dies wird mit Phosphorylchlorid unter kontrollierten Bedingungen erreicht, um die selektive Bildung des gewünschten Produkts sicherzustellen.
Industrielle Produktionsmethoden
Die industrielle Produktion von ((Hydroxy((2-(6-Pivaloylamino-9H-purin-9-YL)ethoxy)methyl)phosphoryl)oxy)methyl pivalate folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Zu den wichtigsten Überlegungen gehören die Verwendung von hochreinen Reagenzien, die präzise Kontrolle der Reaktionstemperaturen und effiziente Reinigungstechniken wie Umkristallisation und Chromatographie.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((Hydroxy((2-(6-pivalamido-9H-purin-9-YL)ethoxy)methyl)phosphoryl)oxy)methyl pivalate involves multiple steps, starting from the purine base. The key steps include:
Formation of the Purine Derivative: The initial step involves the modification of the purine base to introduce the pivalamido group. This is typically achieved through an amide coupling reaction using pivaloyl chloride and an appropriate amine.
Attachment of the Ethoxy Methyl Group: The next step involves the introduction of the ethoxy methyl group through an etherification reaction. This step requires the use of ethyl iodide and a strong base such as sodium hydride.
Phosphorylation: The final step is the phosphorylation of the intermediate compound to introduce the phosphoryl group. This is achieved using phosphoryl chloride under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include the use of high-purity reagents, precise control of reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Arten von Reaktionen
((Hydroxy((2-(6-Pivaloylamino-9H-purin-9-YL)ethoxy)methyl)phosphoryl)oxy)methyl pivalate durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Analoga führt.
Substitution: Nucleophile Substitutionsreaktionen können an der Ethoxymethylgruppe auftreten, wobei Nucleophile wie Thiole oder Amine die Ethoxygruppe ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln bei Raumtemperatur durchgeführt.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid; Reaktionen werden in der Regel in wasserfreien Lösungsmitteln unter inerter Atmosphäre durchgeführt.
Substitution: Thiole, Amine; Reaktionen werden in polaren Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Acetonitril durchgeführt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Derivate, reduzierte Analoga und substituierte Verbindungen mit unterschiedlichen funktionellen Gruppen, was die Vielseitigkeit der Verbindung in der chemischen Synthese erhöht.
Wissenschaftliche Forschungsanwendungen
((Hydroxy((2-(6-Pivaloylamino-9H-purin-9-YL)ethoxy)methyl)phosphoryl)oxy)methyl pivalate hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Wird auf seine potenziellen antiviralen Eigenschaften, insbesondere gegen DNA-Viren, untersucht.
Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung von Virusinfektionen und als Prodrug in antiviralen Therapien untersucht.
Industrie: Wird bei der Entwicklung von Pharmazeutika und als Zwischenprodukt bei der Herstellung anderer bioaktiver Verbindungen eingesetzt.
Wirkmechanismus
Der Wirkungsmechanismus von ((Hydroxy((2-(6-Pivaloylamino-9H-purin-9-YL)ethoxy)methyl)phosphoryl)oxy)methyl pivalate beinhaltet seine Umwandlung in aktive Metaboliten im Körper. Diese Metaboliten hemmen die virale DNA-Polymerase und verhindern so die Virusreplikation. Die Verbindung zielt auf spezifische molekulare Pfade ab, die an der viralen DNA-Synthese beteiligt sind, und übt so ihre antivirale Wirkung aus.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Adefovir Dipivoxil: Ein Prodrug von Adefovir, das zur Behandlung von Hepatitis B eingesetzt wird.
Tenofovir Disoproxil: Ein weiteres antivirales Prodrug, das zur Behandlung von HIV und Hepatitis B eingesetzt wird.
Cidofovir: Ein antivirales Medikament, das hauptsächlich zur Behandlung von Zytomegalievirus (CMV)-Infektionen eingesetzt wird.
Einzigartigkeit
((Hydroxy((2-(6-Pivaloylamino-9H-purin-9-YL)ethoxy)methyl)phosphoryl)oxy)methyl pivalate ist aufgrund seiner spezifischen strukturellen Merkmale, wie der Pivaloylaminogruppe und der Phosphorylgruppe, einzigartig, die zu seinen besonderen chemischen und biologischen Eigenschaften beitragen. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine potenziellen antiviralen Anwendungen machen es zu einer wertvollen Verbindung in der medizinischen Chemie.
Eigenschaften
Molekularformel |
C19H30N5O7P |
|---|---|
Molekulargewicht |
471.4 g/mol |
IUPAC-Name |
2-[6-(2,2-dimethylpropanoylamino)purin-9-yl]ethoxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphinic acid |
InChI |
InChI=1S/C19H30N5O7P/c1-18(2,3)16(25)23-14-13-15(21-9-20-14)24(10-22-13)7-8-29-12-32(27,28)31-11-30-17(26)19(4,5)6/h9-10H,7-8,11-12H2,1-6H3,(H,27,28)(H,20,21,23,25) |
InChI-Schlüssel |
DLUBQZPPUSLOQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)NC1=C2C(=NC=N1)N(C=N2)CCOCP(=O)(O)OCOC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(Pyrrolidin-3-yl)amino]benzonitrile](/img/structure/B12094654.png)


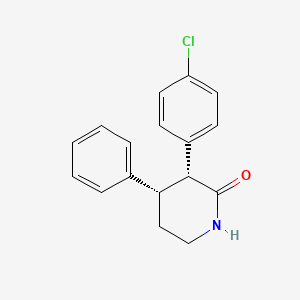
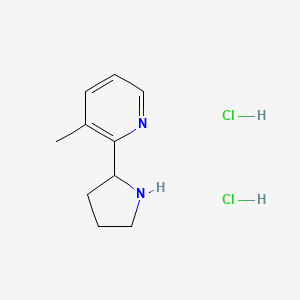
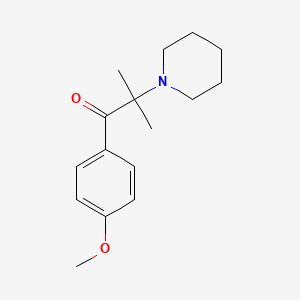
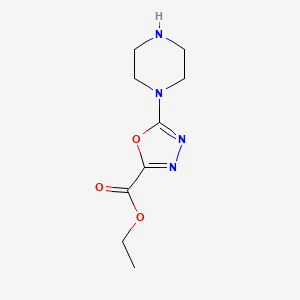
![Ethyl 2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B12094702.png)
![N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12094709.png)


